![molecular formula C4H9NO2 B016506 (S)-(-)-2-Methoxypropionamide CAS No. 336111-20-7](/img/structure/B16506.png)
(S)-(-)-2-Methoxypropionamide
Overview
Description
(S)-(-)-2-Methoxypropionamide is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a chiral amide that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Selective Synthesis in Organic Chemistry : García, Claver, Diéguez, and Masdeu-Bultó (2006) described a method for the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in methyl methacrylate synthesis, utilizing a one-pot tandem hydroformylation-hydrogenation sequence (García et al., 2006).
Anticonvulsant Activities : Research by Salomé et al. (2010) and Lee et al. (2014) indicated that certain derivatives of (S)-(-)-2-Methoxypropionamide exhibit significant anticonvulsant activity. These compounds were shown to be more effective than traditional agents like phenytoin, phenobarbital, and valproate in controlling seizures (Salomé et al., 2010); (Lee et al., 2014).
Central Nervous System Disorders Treatment : A study by Habernickel (2003) suggested that N-benzyl-2-amino-3-methoxypropionamides could be effective in treating various central nervous system disorders, including epilepsy, nervous anxiety, psychosis, and insomnia (Habernickel, 2003).
Influence on Nanoparticle Growth : Komban, Koempe, and Haase (2011) found that the steric position of the methoxy group in certain ligands, like trans-2-methoxycinnamic acid, significantly impacts the growth of nanoparticles, suggesting applications in nanotechnology (Komban et al., 2011).
Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) discussed the potential of p-methoxycinnamic acid as a nutraceutical agent for chronic disease prevention and treatment, highlighting its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
properties
IUPAC Name |
(2S)-2-methoxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955246 | |
Record name | 2-Methoxypropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Methoxypropionamide | |
CAS RN |
336111-20-7 | |
Record name | 2-Methoxypropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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